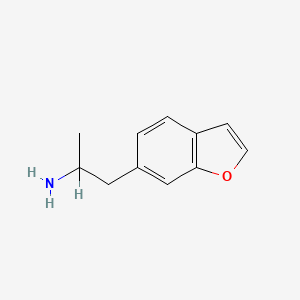

6-(2-Aminopropyl)benzofuran

説明

特性

IUPAC Name |

1-(1-benzofuran-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDAMYLMQQKPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010105 | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286834-85-3 | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286834-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-APB | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286834853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Aminopropyl)benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-APB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/285VE60914 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Steps and Conditions

The synthesis begins with 3-bromophenol as the starting material. Key steps include:

-

Etherification :

-

Cyclization :

-

Isomer Separation :

-

Propanone Derivatization :

-

The brominated benzofuran undergoes nucleophilic substitution with propanone to introduce a ketone group.

-

-

Reductive Amination :

Table 1: Key Reagents and Conditions in Briner’s Synthesis

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Etherification | Bromoacetaldehyde diethylacetal, NaH | Reflux, THF, N₂ atmosphere | ~80% |

| Cyclization | Polyphosphoric acid | 120–140°C, 4–6 hours | 60–70% |

| Reductive Amination | NH₃, NaCNBH₃ | Room temperature, 12–24 hours | 50–60% |

Industrial-Scale Adaptations

While Briner’s method is effective for laboratory-scale synthesis, industrial production requires optimization for cost, yield, and purity. A patent (CN110684000B) outlines a scalable protocol for benzofuran derivatives, though its direct application to 6-APB remains inferred.

Large-Scale Reaction Parameters

The patent describes:

-

One-Pot Reactions : Combining o-hydroxyacetophenones with potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C.

-

Precursor Isolation : Adding petroleum ether to precipitate intermediates, followed by filtration and concentration.

-

Purity Control : High-performance liquid chromatography (HPLC) is used to monitor intermediates, achieving >95% purity.

Table 2: Industrial Synthesis Parameters from CN110684000B

| Parameter | Detail |

|---|---|

| Temperature | 0–5°C during reagent addition |

| Solvent System | THF and petroleum ether |

| Key Reagent | Potassium tert-butoxide (1.65 eq) |

| Purity Post-Steps | >95% (HPLC) |

Analytical Techniques for Verification

Post-synthesis analysis ensures structural fidelity and purity. Colorimetric reagent tests and spectroscopic methods are routinely employed.

Reagent Testing

6-APB and its salts produce distinct color changes with common reagents, aiding rapid identification:

Table 3: Reagent Test Results for 6-APB and 6-APB Succinate

| Reagent | 6-APB HCl | 6-APB Succinate |

|---|---|---|

| Marquis | Purple | Purple |

| Mecke | Purple to black | Purple to black |

| Liebermann | Black | Black |

Challenges and Optimization Strategies

化学反応の分析

6-(2-Aminopropyl)benzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho or para to the amino group.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts like copper chloride. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmacological Properties

6-APB is classified as a substituted benzofuran and is structurally similar to 3,4-methylenedioxymethamphetamine (MDMA). It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), demonstrating significant effects on monoamine transporters. The compound exhibits the following characteristics:

- Monoamine Transporter Interaction : 6-APB has been shown to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with varying affinities. Its Ki values are approximately 117 nM for NE transporter, 150 nM for DA transporter, and 2698 nM for serotonin transporter, indicating a stronger interaction with NE and DA compared to serotonin .

- Release of Monoamines : In vitro studies indicate that 6-APB can induce the release of these neurotransmitters, suggesting its potential stimulant-like effects similar to those of MDMA .

Research Findings

Recent studies have focused on the behavioral and neurochemical effects of 6-APB in animal models:

- In Vivo Effects : Research involving microdialysis in rat models has demonstrated that administration of 6-APB leads to increased extracellular levels of dopamine and serotonin. These effects are more pronounced than those observed with MDMA, indicating a higher potency of 6-APB .

- Behavioral Activation : The compound has been associated with significant locomotor activity in rats, characterized by sustained forward movement lasting several hours post-administration. This suggests potential applications in studying stimulant behaviors and addiction mechanisms .

Toxicological Insights

Despite its psychoactive properties, the safety profile of 6-APB remains a concern due to reported cases of acute toxicity:

- Case Studies : A notable case involved a young male who experienced acute psychosis after using 6-APB recreationally. The toxicological analysis revealed high concentrations of the compound, underscoring risks associated with its use . Such incidents highlight the need for further research into the safety and long-term effects of 6-APB.

Comparative Analysis with Other Compounds

The following table summarizes key pharmacological properties and effects of 6-APB compared to other related compounds:

| Compound | Monoamine Transporter Activity | Potency (vs. MDMA) | Behavioral Effects |

|---|---|---|---|

| 6-(2-Aminopropyl)benzofuran (6-APB) | Strong SNDRI | More potent | Significant locomotor activation |

| MDMA | Moderate SNDRI | Baseline | Moderate activation |

| MDA | Lower SNDRI | Less potent than 6-APB | Mild activation |

作用機序

The mechanism of action of 6-(2-Aminopropyl)benzofuran involves its interaction with monoamine transporters. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. Additionally, it is a potent agonist of the serotonin 5-HT2B receptor, which contributes to its psychoactive effects .

類似化合物との比較

6-(2-Aminopropyl)benzofuran is similar to other compounds like:

5-(2-Aminopropyl)benzofuran (5-APB): Both compounds have similar structures and pharmacological profiles but differ in the position of the amino group on the benzofuran ring.

3,4-Methylenedioxyamphetamine (MDA): While structurally different, both compounds have similar psychoactive effects.

3,4-Methylenedioxymethamphetamine (MDMA): Similar to MDA, MDMA shares psychoactive properties with this compound but has a different chemical structure.

The uniqueness of this compound lies in its specific interaction with the serotonin 5-HT2B receptor, which is more selective compared to other similar compounds .

生物活性

6-(2-Aminopropyl)benzofuran, commonly referred to as 6-APB or "Benzo Fury," is a synthetic compound within the benzofuran class. Its structure features a benzofuran ring substituted with an aminoalkyl group at the 6-position. This compound has garnered attention due to its potential psychoactive effects and biological activities, particularly its interaction with the serotonin system and possible therapeutic applications.

- Chemical Formula : C₁₁H₁₃ClN₁O

- Molecular Weight : 211.69 g/mol

- Appearance : White to off-white crystalline powder (usually supplied as hydrochloride salt)

Research indicates that 6-APB may act as a serotonin (5-HT) agonist , particularly affecting the serotonin receptors in the brain. This interaction suggests potential psychoactive effects akin to other compounds in the phenethylamine family, such as MDMA. However, the precise mechanism remains under investigation, with studies indicating varied affinities for different serotonin receptor subtypes, including 5-HT_2A and 5-HT_2C .

Psychoactive Effects

A notable case study highlighted acute psychosis associated with recreational use of 6-APB. A 21-year-old male experienced agitation and paranoia after consuming the compound, necessitating medical intervention with diazepam. Toxicological analysis confirmed significant levels of 6-APB in his system, indicating its potent psychoactive properties .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzofuran derivatives, including those related to 6-APB. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis and various fungal strains. In vitro tests revealed minimum inhibitory concentrations (MIC) as low as 2 μg/mL for certain derivatives . This suggests that modifications of the benzofuran structure could yield effective antimicrobial agents.

Comparative Analysis of Biological Activities

| Activity Type | Compound | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Benzofuran derivatives | 2 - 8 | Effective against M. tuberculosis |

| Psychoactive | This compound | - | Associated with acute psychosis |

| Serotonin Receptor Agonism | 6-APB | - | Significant binding affinity for receptors |

Toxicological Insights

The toxicological profile of 6-APB has raised concerns due to its association with severe adverse effects when used recreationally. In addition to acute psychosis, instances of fatal intoxication have been documented, highlighting the need for careful monitoring and regulation of such compounds . The presence of metabolites in toxicological screenings further complicates understanding its full impact on human health.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。